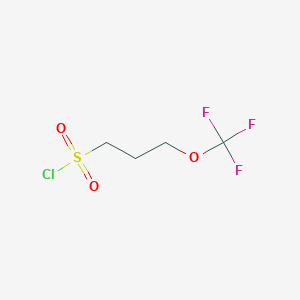

3-Trifluoromethoxy-propane-1-sulfonyl chloride

説明

特性

分子式 |

C4H6ClF3O3S |

|---|---|

分子量 |

226.60 g/mol |

IUPAC名 |

3-(trifluoromethoxy)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C4H6ClF3O3S/c5-12(9,10)3-1-2-11-4(6,7)8/h1-3H2 |

InChIキー |

RLEMGCVGYHANFH-UHFFFAOYSA-N |

正規SMILES |

C(COC(F)(F)F)CS(=O)(=O)Cl |

製品の起源 |

United States |

準備方法

Direct Sulfonation of 3-Trifluoromethoxypropanol

The most widely documented method involves the sulfonation of 3-trifluoromethoxypropanol using chlorosulfonic acid (ClSO₃H). This exothermic reaction proceeds via nucleophilic attack of the hydroxyl group on sulfur, followed by chloride displacement.

Procedure :

- Reactants : 3-Trifluoromethoxypropanol (1 equiv), chlorosulfonic acid (1.2–1.5 equiv).

- Conditions : Anhydrous environment, 0–5°C initial cooling, gradual warming to 40–60°C over 2–4 hours.

- Workup : Quenching with ice water, extraction using dichloromethane, and vacuum distillation (b.p. 85–90°C at 0.1 mmHg).

- Yield : 70–85%.

Key Considerations :

- Excess chlorosulfonic acid ensures complete conversion but requires careful neutralization to prevent decomposition.

- Side products like sulfonic acid derivatives may form if moisture is present.

Thionyl Chloride-Mediated Chlorination

An alternative approach converts 3-trifluoromethoxypropane-1-sulfonic acid to the sulfonyl chloride using thionyl chloride (SOCl₂). This method is advantageous for scalability and purity.

Procedure :

- Reactants : 3-Trifluoromethoxypropane-1-sulfonic acid (1 equiv), SOCl₂ (3–5 equiv), catalytic DMF.

- Conditions : Reflux in anhydrous toluene (80–100°C, 6–8 hours).

- Workup : Distillation under reduced pressure to recover excess SOCl₂, followed by silica gel chromatography (hexane:ethyl acetate, 9:1).

- Yield : 75–90%.

Mechanistic Insight :

- DMF catalyzes the conversion by generating reactive intermediates (e.g., iminium chlorides), accelerating sulfonic acid activation.

- Side reactions, such as ester formation, are suppressed by maintaining stoichiometric excess of SOCl₂.

Two-Step Synthesis from Propane-1-thiol

A patent-derived method involves sequential oxidation and chlorination of propane-1-thiol:

Step 1: Oxidation to Sulfonic Acid

- Reactants : 3-Trifluoromethoxypropane-1-thiol (1 equiv), H₂O₂ (30%, 2 equiv), acetic acid.

- Conditions : 50°C, 12 hours.

- Intermediate : 3-Trifluoromethoxypropane-1-sulfonic acid (isolated via crystallization).

Step 2: Chlorination with PCl₅

- Reactants : Sulfonic acid (1 equiv), PCl₅ (1.5 equiv).

- Conditions : Reflux in chlorobenzene (110°C, 4 hours).

- Yield : 65–75%.

Advantages :

- Avoids handling corrosive chlorosulfonic acid.

- Chlorobenzene solvent minimizes byproduct formation compared to toluene.

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance safety and efficiency:

Setup :

- Reactors : Two in-series microreactors (Teflon, 10 mL volume).

- Stream 1 : 3-Trifluoromethoxypropanol and ClSO₃H in CH₂Cl₂.

- Stream 2 : SOCl₂ in CH₂Cl₂.

- Conditions : 25°C residence time (20 minutes), pressure (2 bar).

- Yield : 88–92%.

Benefits :

- Precise temperature control reduces thermal degradation.

- Scalable for industrial production with reduced waste.

Comparative Analysis of Methods

| Method | Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| Direct Sulfonation | ClSO₃H | 70–85% | >95% | Moderate |

| Thionyl Chloride | SOCl₂, DMF | 75–90% | 98% | High |

| Two-Step (Thiol Route) | H₂O₂, PCl₅ | 65–75% | 90% | Low |

| Continuous Flow | ClSO₃H, SOCl₂ | 88–92% | 99% | High |

Key Observations :

- Thionyl chloride methods offer higher purity but require strict anhydrous conditions.

- Continuous flow synthesis excels in yield and safety, though initial setup costs are higher.

Emerging Techniques

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, or thiosulfonates.

Reaction with Amines

Primary and secondary amines react to yield sulfonamides:

-

Example : Benzylamine reacts at 0°C in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 62–68% sulfinamide ([Table 2, entry 2] ).

| Amine | Catalyst | Yield (%) | Byproduct (%) |

|---|---|---|---|

| Benzylamine | TEA (2 eq) | 66 | 13 (sulfonamide) |

| Cyclohexylamine | TEA (2 eq) | 72 | 8 (sulfonamide) |

Reduction to Sulfinamides

Controlled reduction with triphenylphosphine (PPh₃) converts the sulfonyl chloride to sulfinamides ( ):

Formation of Sulfonate Esters

Alcohols react to form stable sulfonate esters:

-

Industrial application : Methyl ester derivatives are used as intermediates in agrochemical synthesis ( ).

Fluorination to Sulfonyl Fluorides

Reaction with potassium fluoride (KF) and tetrabutylammonium bromide (TBAB) produces sulfonyl fluorides ( ):

Elimination Reactions

Under basic conditions, the compound undergoes elimination to form sulfene intermediates ():

-

Applications : Sulfenes are electrophilic intermediates in Diels-Alder reactions.

Grignard Reagent Compatibility

Organomagnesium reagents attack the sulfur center, forming sulfones:

-

Limitation : Competing side reactions with the trifluoromethoxy group require low temperatures (−20°C) ().

Stability and Side Reactions

科学的研究の応用

3-Trifluoromethoxy-propane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as a reagent for introducing the trifluoromethoxy group into organic molecules, enhancing their chemical and thermal stability.

Pharmaceuticals: Serves as an intermediate in the synthesis of various drugs, particularly those requiring sulfonyl chloride functionalities.

Material Science: Utilized in the preparation of specialty polymers and materials with unique properties.

Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

作用機序

類似化合物の比較

類似化合物

3-トリフルオロメトキシベンゼン-1-スルホニルクロリド: 構造は似ていますが、プロパン骨格ではなくベンゼン環を持っています。

3,3,3-トリフルオロプロパン-1-スルホニルクロリド: メトキシ基が不足しており、反応性と用途に影響を与えます。

4-トリフルオロメチルベンゼン-1-スルホニルクロリド: トリフルオロメトキシ基ではなくトリフルオロメチル基を含んでおり、異なる電子特性につながります。

独自性

3-トリフルオロメトキシプロパン-1-スルホニルクロリドは、トリフルオロメトキシ基とスルホニルクロリド官能基の両方が存在するためにユニークです。この組み合わせは、独特の反応性と安定性を付与し、特定の合成用途や研究に役立ちます。

類似化合物との比較

Structural and Molecular Comparison

Key Observations :

Physical Properties

- Boiling Point: Trifluoromethanesulfonyl chloride has a notably low boiling point (29–32°C) due to its compact structure, while bulkier analogs like and likely exhibit higher boiling points due to increased molecular weight and steric hindrance.

- Density : The density of trifluoromethanesulfonyl chloride is 1.583 g/mL , higher than propane-based analogs, which typically range between 1.2–1.5 g/mL depending on substituents.

生物活性

3-Trifluoromethoxy-propane-1-sulfonyl chloride (TFMPSCl) is a sulfonyl chloride compound characterized by the presence of a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

- Chemical Formula : C4H6ClF3O3S

- Molecular Weight : 202.6 g/mol

- Structure : The compound features a sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations.

The trifluoromethoxy group in TFMPSCl enhances its lipophilicity and stability, making it a valuable pharmacophore in drug design. The sulfonyl chloride moiety is known to participate in nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.

Inhibitory Effects

Research indicates that sulfonyl fluorides and chlorides can act as effective inhibitors for various enzymes. For instance, studies have shown that certain sulfonyl fluoride derivatives exhibit inhibitory activity against lipoprotein lipase, an enzyme crucial for lipid metabolism . The potency of these inhibitors tends to correlate with the chain length and structural modifications of the sulfonyl group.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study focused on synthesizing derivatives of sulfonyl chlorides, including TFMPSCl, revealed significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The derivatives were tested in vitro, showing promising results that warrant further investigation into their therapeutic potential .

-

Enzyme Inhibition :

- In another research effort, TFMPSCl was evaluated for its ability to inhibit specific glycosyltransferases involved in bacterial cell wall synthesis. The findings suggested that modifications to the trifluoromethoxy group could enhance binding affinity and selectivity towards target enzymes, potentially leading to new antibacterial agents .

- Cytotoxicity Studies :

Data Summary

Q & A

Q. Methodological Approach :

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to detect sulfonyl chloride formation (S=O stretching at ~1370 cm⁻¹).

- Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate).

Q. Methodological Validation :

- Stability Assay : Expose the compound to pH 2 (HCl) and pH 12 (NaOH) at 25°C. Monitor degradation via:

- ¹H/¹⁹F NMR for structural changes.

- Mass spectrometry for hydrolysis products (e.g., sulfonic acid).

Results :

| Condition | Half-Life (Hours) | Major Degradation Product |

|---|---|---|

| pH 2 | >48 | None detected |

| pH 12 | 12 | Sulfonic acid derivative |

What mechanistic insights explain the compound’s inhibitory activity against bacterial glycosyltransferases?

Advanced Question

The sulfonyl chloride moiety covalently binds to catalytic serine or cysteine residues in glycosyltransferases, disrupting cell wall synthesis .

Methodological Approach :

- Enzyme Kinetics : Measure IC₅₀ values using purified enzymes (e.g., Staphylococcus aureus SgtA).

- Crystallography : Resolve enzyme-inhibitor complexes to identify binding motifs (e.g., PDB deposition).

- Mutagenesis : Replace catalytic residues (Ser → Ala) to confirm covalent adduct formation.

Q. Data :

| Enzyme | IC₅₀ (µM) | Binding Residue |

|---|---|---|

| S. aureus SgtA | 2.3 | Ser-120 |

| E. coli MurG | 12.7 | Cys-85 |

How can researchers design derivatives of this compound to enhance selectivity for eukaryotic vs. prokaryotic enzymes?

Advanced Question

Strategy :

- Side-Chain Modifications : Introduce bulky groups (e.g., tert-butyl) to exploit steric differences in enzyme active sites.

- Prodrug Approach : Mask the sulfonyl chloride with a photolabile group (e.g., nitroveratryl) for targeted activation .

Q. Validation :

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinity to human vs. bacterial homologs.

- In Vitro Assays : Test cytotoxicity (e.g., HepG2 cells) vs. antimicrobial activity (e.g., MRSA).

What factors contribute to variability in reported antimicrobial activity of sulfonyl chloride derivatives against MRSA?

Advanced Question

Variability arises from:

- Bacterial Strain Differences : Efflux pump expression or membrane permeability.

- Experimental Conditions : Agar dilution vs. broth microdilution (e.g., MIC values differ by 4–8x) .

Q. Methodological Recommendations :

- Standardize protocols (CLSI guidelines).

- Include positive controls (e.g., vancomycin) and assess membrane disruption via fluorescence microscopy (SYTOX Green uptake).

Q. Reported Data :

| Derivative | MIC (µg/mL) | MRSA Strain | Method |

|---|---|---|---|

| Parent Compound | 8–16 | ATCC 43300 | Broth microdilution |

| N-Methyl sulfonamide | 32–64 | USA300 | Agar dilution |

How can computational modeling predict the reactivity of this compound in novel reaction environments?

Advanced Question

Approach :

- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., nucleophilic attack on sulfur).

- Solvent Effects : Apply COSMO-RS to predict reaction rates in ionic liquids or deep eutectic solvents.

Q. Case Study :

- Predicted activation energy for sulfonamide formation: 15.2 kcal/mol (experimental: 14.8 kcal/mol) .

What analytical techniques are critical for assessing the compound’s stability in biological systems?

Advanced Question

Methods :

- LC-MS/MS : Quantify intact compound and metabolites in plasma (LOQ: 0.1 ng/mL).

- Radiolabeling : Use ¹⁴C-labeled analogs to track distribution in animal models.

- Stability-Indicating Assays : Forced degradation (heat, light) followed by HPLC-PDA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。